molecular formula C9H6ClNO3 B6647116 6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B6647116
M. Wt: 211.60 g/mol
InChI Key: MBQXAIQVDKETLJ-UHFFFAOYSA-N
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Patent
US07528260B2

Procedure details

To a suspension of 6-chloro-8-methyl-2H-3,1-benzoxazine-2,4(1H)-dione (211.6 g, 1000 mmol) in acetonitrile (700 mL) was added acetic acid (7.3 g, 122 mmol). Then 40% aqueous methylamine (104 mL) was added dropwise over 30 minutes at 25-30° C. Stirring was continued for 2 h, and then water (700 mL) was added slowly. The resulting suspension was cooled to 5° C., and stirred for 30 minutes at this temperature. The suspension was then filtered, and the solids were washed with water (3×200 mL) and dried under nitrogen to afford the title compound as off-white needles, 172.8 g (87.0% yield), m.p. 141-143° C.
Quantity
211.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
104 mL
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
reactant
Reaction Step Four
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:14])[C:5]2[NH:10]C(=O)[O:8][C:7](=O)[C:6]=2[CH:13]=1.C(O)(=O)C.[CH3:19][NH2:20].O>C(#N)C>[NH2:10][C:5]1[C:4]([CH3:14])=[CH:3][C:2]([Cl:1])=[CH:13][C:6]=1[C:7]([NH:20][CH3:19])=[O:8]

Inputs

Step One
Name
Quantity
211.6 g
Type
reactant
Smiles
ClC=1C=C(C2=C(C(OC(N2)=O)=O)C1)C
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
104 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 minutes at this temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was then filtered
WASH
Type
WASH
Details
the solids were washed with water (3×200 mL)
CUSTOM
Type
CUSTOM
Details
dried under nitrogen

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.